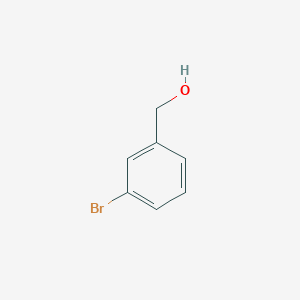
3-Bromobenzyl alcohol
Cat. No. B105401
M. Wt: 187.03 g/mol
InChI Key: FSWNRRSWFBXQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04709081
Procedure details


Into a solution of 370 g. of 3-bromo benzaldehyde, 900 cm3. of methanol and 300 g. of 40% formaldehyde the solution of 380 g. of potassium hydroxide in 300 cm3. of water are dropped at a temperature of from 48° to 52° C. during 10 minutes while stirring. The reaction mixture is stirred for 3.5 hours at a temperature of from 50° to 55° C. Into this reaction mixture the solution of 60 g. of potassium hydroxide in 40 cm3. of water are dropped at 55° C. then the reaction mixture is stirred at 60° C. for 1.5 hours. After cooling to ambient temperature the pH-value of the reaction mixture is adjusted with 250 cm3. of an aqueous hydrochloric acid solution /1:1/ to 9. From this reaction mixture the methanol is distilled off, 2 l. of water are added to the residue and twice extracted with 400 cm3. of 1,2-dichloro ethane. After distilling the dichloro ethane off the residue is fractionated in vacuo. 333 g. of 3-bromobenzyl alcohol are obtained. Boiling point 120°-122° C./266-399 Pa.








Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C=O.[OH-].[K+].Cl>O.CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=O)C=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred for 3.5 hours at a temperature of from 50° to 55° C
|
|
Duration
|
3.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture is stirred at 60° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
From this reaction mixture the methanol is distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of water are added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
twice extracted with 400 cm3
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling the dichloro ethane off the residue
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(CO)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
